![molecular formula C15H19N3O4S2 B2868999 N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide CAS No. 921542-82-7](/img/structure/B2868999.png)
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide” is a chemical compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two sulfonamide groups, which are organic sulfur compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines and sulfonyl chlorides .Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has two sulfonamide groups, which consist of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the sulfonamide groups. The nitrogen atoms in the ring and the sulfonamide groups could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyridazine ring and the sulfonamide groups would influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that it could be developed into a new class of anti-tuberculosis drugs, especially in the face of multi-drug resistant strains of the bacteria.
Anti-Microbial Activity
The pyridazine and pyridazinone derivatives, which are structurally related to this compound, exhibit a wide range of pharmacological activities, including antimicrobial properties . This suggests that the compound may also possess antimicrobial capabilities, potentially making it useful in the development of new antibiotics.
Pharmacological Diversity
Sulfonamide compounds, to which this molecule belongs, are known for their diverse pharmacological activities. They have roles in treating disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . This broad spectrum of activity provides a rich area for research into the various potential applications of this compound.
Computational Chemistry
The compound has relevance in computational chemistry studies. Its structure and computational studies can provide insights into the interaction of sulfonamide compounds with biological targets, which is crucial for drug design and discovery .
Agrochemical Applications
Pyridazine derivatives are known to be used in agrochemicals. Given the structural similarity, this compound could be explored for its use in agricultural settings, possibly as a herbicide or pesticide .
Chemical Synthesis and Design
This compound can serve as a scaffold for the synthesis of highly functionalized compounds. Its derivatives can be designed and synthesized for a variety of uses, including as intermediates in organic synthesis or as building blocks for more complex chemical entities .
Eigenschaften
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-11-24(21,22)18-13-7-5-12(6-8-13)14-9-10-15(17-16-14)23(19,20)4-2/h5-10,18H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBCOUZTJUBJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

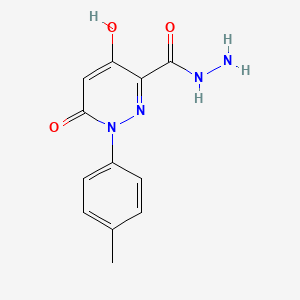
![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea](/img/structure/B2868918.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2868919.png)
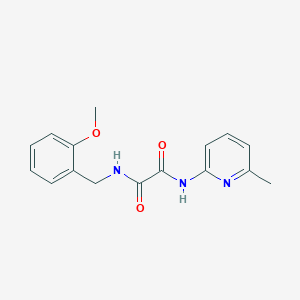
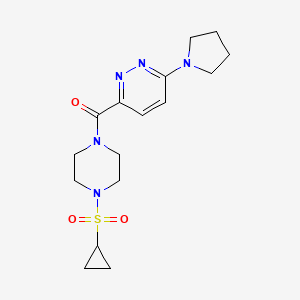
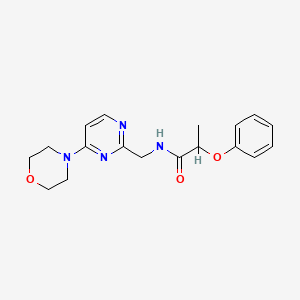

![4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2868925.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868930.png)
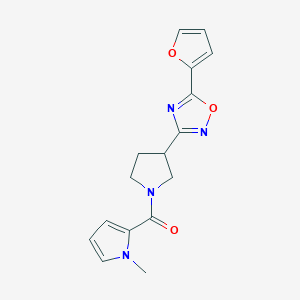
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2868936.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868938.png)